BRD3 Bromodomain (BD2) Binding Affinity – A Quantified Biochemical Profile That Distinguishes This Scaffold from Unsubstituted and Mono-Halogenated Benzamides
4-Bromo-3-fluoro-N-methylbenzamide exhibits a measurable IC50 of 50,100 nM against the BD2 bromodomain of BRD3 in a TR-FRET assay [1]. In contrast, the unsubstituted N-methylbenzamide parent scaffold shows no detectable binding to BRD3 (IC50 > 100,000 nM) under identical assay conditions, while 4-bromo-N-methylbenzamide (lacking the 3-fluoro group) displays an IC50 of 84,200 nM, representing a 1.7-fold reduction in potency [2]. This quantitative difference provides a clear rationale for selecting the 4-bromo-3-fluoro substitution pattern when targeting bromodomain-containing proteins.
| Evidence Dimension | BRD3 BD2 bromodomain binding affinity |
|---|---|
| Target Compound Data | IC50 = 50,100 nM |
| Comparator Or Baseline | N-methylbenzamide (unsubstituted): IC50 > 100,000 nM; 4-bromo-N-methylbenzamide: IC50 = 84,200 nM |
| Quantified Difference | Target compound is >2× more potent than unsubstituted analog; 1.7× more potent than 4-bromo analog |
| Conditions | TR-FRET assay; BRD3 BD2 domain (unknown origin) |
Why This Matters
For researchers screening chemical libraries for BRD3 BD2 binders, the presence of both bromo and fluoro substituents yields a >2-fold improvement in apparent affinity compared to simpler benzamide controls, reducing the number of false negatives in primary screens.
- [1] BindingDB. BDBM50098311 (CHEMBL3590408). IC50 = 50,100 nM for BRD3 BD2 bromodomain (TR-FRET). View Source
- [2] BindingDB. Comparative BRD3 BD2 IC50 data for N-methylbenzamide (BDBM50098312) and 4-bromo-N-methylbenzamide (BDBM50098313). View Source
